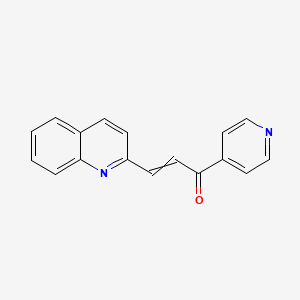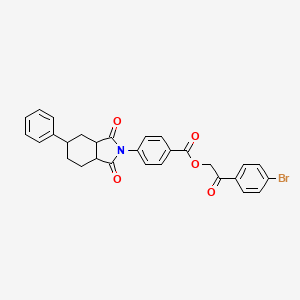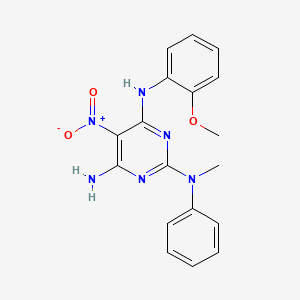![molecular formula C18H10Cl4O3 B15151666 [5-(2,4-Dichlorophenyl)furan-2-yl]methyl 2,3-dichlorobenzoate](/img/structure/B15151666.png)
[5-(2,4-Dichlorophenyl)furan-2-yl]methyl 2,3-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2,4-Dichlorophenyl)furan-2-yl]methyl 2,3-dichlorobenzoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2,4-dichlorophenyl group and a benzoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2,4-Dichlorophenyl)furan-2-yl]methyl 2,3-dichlorobenzoate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution with 2,4-Dichlorophenyl Group: The furan ring is then subjected to a Friedel-Crafts acylation reaction with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the resulting compound with 2,3-dichlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic or optical properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of advanced polymers and resins.
Mecanismo De Acción
The mechanism of action of [5-(2,4-Dichlorophenyl)furan-2-yl]methyl 2,3-dichlorobenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- [5-(2,4-Dichlorophenyl)furan-2-yl]methyl benzoate
- [5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-chlorobenzoate
- [5-(2,4-Dichlorophenyl)furan-2-yl]methyl 3,4-dichlorobenzoate
Uniqueness:
- The presence of both 2,4-dichlorophenyl and 2,3-dichlorobenzoate groups in [5-(2,4-Dichlorophenyl)furan-2-yl]methyl 2,3-dichlorobenzoate provides unique steric and electronic properties.
- This compound may exhibit distinct reactivity and biological activity compared to its analogs due to the specific positioning of the chlorine atoms.
Propiedades
Fórmula molecular |
C18H10Cl4O3 |
|---|---|
Peso molecular |
416.1 g/mol |
Nombre IUPAC |
[5-(2,4-dichlorophenyl)furan-2-yl]methyl 2,3-dichlorobenzoate |
InChI |
InChI=1S/C18H10Cl4O3/c19-10-4-6-12(15(21)8-10)16-7-5-11(25-16)9-24-18(23)13-2-1-3-14(20)17(13)22/h1-8H,9H2 |
Clave InChI |
DNWMMJVDVBAWDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)OCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N2-[(2S)-bicyclo[2.2.1]heptan-2-yl]-5-(2-nitrobenzoyl)-1,3-thiazole-2,4-diamine](/img/structure/B15151584.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylalaninamide](/img/structure/B15151590.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B15151621.png)
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride](/img/structure/B15151623.png)
![Methyl 4-({[2-(4-methoxyphenyl)-8-methylquinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B15151630.png)
![N-(4-bromophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B15151636.png)
![N-[4-(acetylamino)phenyl]-4-chloro-1-hydroxynaphthalene-2-carboxamide](/img/structure/B15151643.png)

![Tert-butyl 4-{[1-(hydroxyimino)-2-methylpropyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B15151654.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151656.png)

![N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}-N-phenylmethanesulfonamide](/img/structure/B15151674.png)
